2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride
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Overview
Description
2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C10H11F3N2·HCl. It is known for its unique structure, which includes a pyrrolidine ring and a trifluoromethyl group attached to a pyridine ring.
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to have a wide range of biological activities and can interact with various targets . Trifluoromethylpyridines (TFMPs), another key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that compounds containing pyrrolidine and trifluoromethylpyridine motifs have been found to interact with various biochemical pathways .
Result of Action
It’s worth noting that compounds containing pyrrolidine and trifluoromethylpyridine motifs have been found to exhibit a wide range of biological activities .
Action Environment
The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of pyrrolidine with 6-(trifluoromethyl)pyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-3-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Trifluoromethyl)pyridine: Lacks the pyrrolidine ring, affecting its biological activity.
2-Pyrrolidin-3-yl-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group attached to the pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-pyrrolidin-3-yl-6-(trifluoromethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.ClH/c11-10(12,13)9-3-1-2-8(15-9)7-4-5-14-6-7;/h1-3,7,14H,4-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRJVECRMWUTEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=CC=C2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2337333-95-4 |
Source
|
Record name | 2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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